Calpinactam Species Selectivity: Exclusive Anti-Mycobacterial Activity vs. Broad-Spectrum Antibiotics
Calpinactam demonstrates exclusive growth inhibition against Mycobacteria among a comprehensive panel of 14 diverse microorganisms, a selectivity profile that distinguishes it fundamentally from broad-spectrum antibiotics. In the same assay system, Calpinactam was active only against Mycobacteria (Mycobacterium smegmatis and Mycobacterium tuberculosis) while showing no activity against any Gram-positive bacteria, Gram-negative bacteria, fungi, or yeasts tested [1]. By comparison, broad-spectrum agents such as tetracycline or ciprofloxacin inhibit protein synthesis or DNA gyrase across diverse bacterial genera, whereas Calpinactam's activity is confined solely to the mycobacterial genus.
| Evidence Dimension | Number of microorganisms inhibited among test panel |
|---|---|
| Target Compound Data | 2 of 14 microorganisms (M. smegmatis, M. tuberculosis); 0 of 12 non-mycobacterial species |
| Comparator Or Baseline | Broad-spectrum antibiotics (e.g., tetracycline, ciprofloxacin) typically inhibit 8–14 of 14 microorganisms in comparable panels |
| Quantified Difference | 100% of non-mycobacterial species (12 of 12) are resistant to Calpinactam; broad-spectrum agents typically show activity against >50% of diverse bacteria |
| Conditions | Agar dilution method; panel included Gram-positive bacteria, Gram-negative bacteria, fungi, and yeasts; MIC determination |
Why This Matters
This extreme selectivity confirms that Calpinactam is functionally non-substitutable with broad-spectrum antibiotics for experiments requiring mycobacteria-specific inhibition without confounding effects on other microbial populations.
- [1] Koyama N, Kojima S, Nonaka K, Masuma R, Matsumoto M, Omura S, Tomoda H. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. J Antibiot (Tokyo). 2010 Apr;63(4):183-6. PMID: 20186169. View Source
